
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs. This compound features a thioxanthene core structure, which is a tricyclic system containing sulfur, and a butanamide side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur.
Introduction of the Butanamide Side Chain: The butanamide side chain is introduced through a series of reactions, including alkylation and amidation. The specific conditions for these reactions may vary, but they generally involve the use of strong bases and amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxanthene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioxanthene derivatives with different oxidation states.
Substitution: The aromatic rings in the thioxanthene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thioxanthene derivatives.
Scientific Research Applications
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antipsychotic and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, thioxanthene derivatives are known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior. The compound may exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyl 9H-thioxanthen-9-yl sulfone: Another thioxanthene derivative with a sulfone group.
3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide: A thioxanthene derivative with a piperidine side chain.
Uniqueness
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, including the butanamide side chain and the stereochemistry at the 2-position. These features may contribute to its distinct biological activities and chemical reactivity compared to other thioxanthene derivatives.
Properties
Molecular Formula |
C19H21NOS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(9H-thioxanthen-9-ylmethyl)butanamide |
InChI |
InChI=1S/C19H21NOS/c1-12(2)15(19(20)21)11-16-13-7-3-5-9-17(13)22-18-10-6-4-8-14(16)18/h3-10,12,15-16H,11H2,1-2H3,(H2,20,21)/t15-/m0/s1 |
InChI Key |
XQAXUJWARUYSMA-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@H](CC1C2=CC=CC=C2SC3=CC=CC=C13)C(=O)N |
Canonical SMILES |
CC(C)C(CC1C2=CC=CC=C2SC3=CC=CC=C13)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


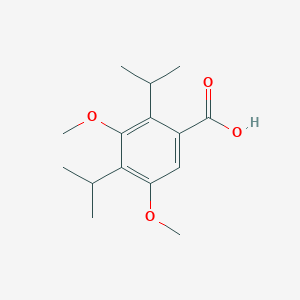
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
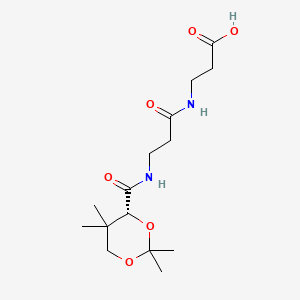
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
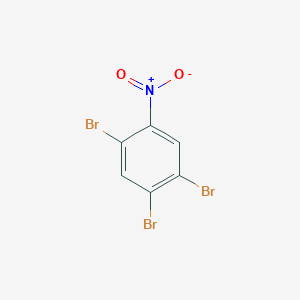
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
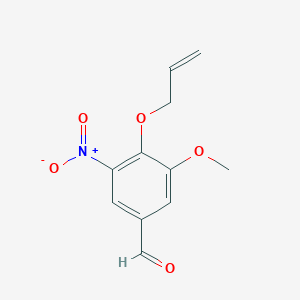
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
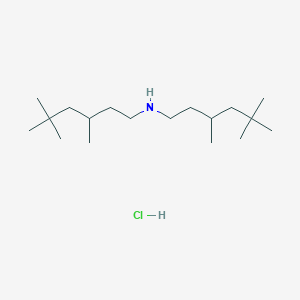

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

